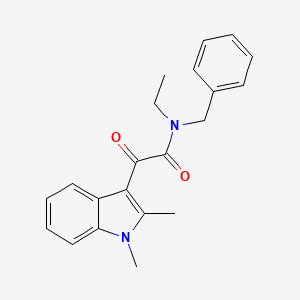

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a synthetic acetamide derivative featuring a 1,2-dimethyl-substituted indole core linked to a 2-oxoacetamide scaffold. The compound’s structure includes dual N-substituents: a benzyl and an ethyl group on the acetamide nitrogen.

Properties

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVARHDZWQVWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Dimethyl Groups: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using methyl iodide or similar reagents.

Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen reacts with benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Oxoacetamide Group: The final step involves the acylation of the indole derivative with an appropriate acyl chloride, such as ethyl chloroformate, to form the oxoacetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the oxoacetamide group, potentially converting it to an amine.

Substitution: The benzyl and ethyl groups can be substituted under appropriate conditions, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidized Indole Derivatives: Resulting from oxidation reactions.

Reduced Amine Derivatives: Resulting from reduction of the oxoacetamide group.

Substituted Indole Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide exhibit antimicrobial properties.

Key Findings :

- In vitro studies show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties across different cancer cell lines.

Case Studies :

- Cytotoxicity Assays : Compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. For instance, derivatives were tested against breast cancer and lung cancer cell lines, showing promising results with IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes relevant to various disease states.

Applications :

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is crucial for conditions like Alzheimer's disease. This suggests potential for therapeutic development aimed at neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively.

Synthesis Methods :

- Copper-Mediated Reactions : Recent studies have utilized copper-mediated reactions to facilitate the formation of indole derivatives that are structurally related to this compound .

- Reactivity with Electrophiles : The compound can react with various electrophiles to yield derivatives that may enhance biological activity or selectivity against specific targets .

Future Research Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : Conducting animal model studies to validate efficacy and safety profiles.

- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize potency and selectivity against specific targets.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will be crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Altering Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural elements—the 1,2-dimethylindole, 2-oxoacetamide backbone, and N-benzyl/ethyl groups—are critical for comparison. Below is an analysis of analogs with variations in these regions:

Table 1: Substituent Comparison of Key Analogs

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorinated analogs () are more lipophilic than the target compound, which may affect blood-brain barrier penetration.

- Solubility : Methoxy-substituted indoles () likely have higher aqueous solubility due to polar groups, whereas the target compound’s dimethyl groups may reduce solubility .

Biological Activity

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a compound derived from indole, a core structure in many biologically active molecules. Its potential biological activities are of significant interest in medicinal chemistry, particularly for their implications in treating various diseases.

Chemical Structure

The molecular formula of this compound is CHNO. The compound features an indole moiety, which is known for its diverse biological properties.

Anticancer Activity

Research has indicated that derivatives of indole, including this compound, exhibit promising anticancer properties. A study evaluating similar indole derivatives demonstrated significant efficacy against various cancer cell lines. For instance, compounds were tested against ovarian cancer xenografts in nude mice, showing tumor growth suppression rates exceeding 100% relative to controls . This suggests that the compound may induce apoptosis or inhibit proliferation in malignant cells.

Antimicrobial Activity

Indole derivatives have also been reported to possess antimicrobial properties. In a screening of various compounds, certain indole-based structures showed potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The activity was assessed using concentrations ranging from 0.22 to 0.88 μg/mm², with some derivatives outperforming standard antibiotics like cefotaxime and piperacillin .

Neuroprotective Effects

Emerging studies suggest that indole derivatives may have neuroprotective effects. The mechanism is thought to involve modulation of neuroinflammation pathways. For example, certain compounds have been shown to bind effectively to translocator protein (TSPO), which plays a role in neuroinflammatory responses . This binding could potentially lead to reduced neuroinflammation and improved outcomes in neurodegenerative conditions.

Case Studies and Research Findings

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : It could disrupt bacterial cell membranes or inhibit essential microbial enzymes.

- Neuroinflammation Modulation : By binding to TSPO, it may alter inflammatory cytokine production and microglial activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, and how can reaction yields be improved?

- Methodology : Multi-step organic synthesis typically involves coupling the indole core (1,2-dimethylindole) with an oxoacetamide scaffold. Key steps include:

- Indole functionalization : Alkylation or acylation at the C3 position using electrophilic reagents (e.g., bromoacetamide derivatives).

- Amide bond formation : Coupling via EDCI/HOBt or DCC-mediated reactions under inert conditions (N₂ atmosphere) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 to identify methyl groups (δ 2.1–2.5 ppm for indole-CH₃) and aromatic protons (δ 6.8–7.6 ppm for benzyl/indole rings). Confirm amide protons (δ 8.1–8.5 ppm) .

- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calc. for C₂₁H₂₁N₂O₂: 333.1603).

- X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry and confirm bond angles .

Q. How does the compound’s stability vary under different storage conditions?

- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) under:

- Thermal stress : 40°C for 4 weeks (≤5% degradation acceptable).

- Photolytic stress : UV light (320–400 nm) exposure for 48 hr.

Advanced Research Questions

Q. What experimental strategies can identify the biological targets of this compound?

- In vitro assays :

- Fluorescence polarization : Screen against kinase/receptor libraries (e.g., EGFR, PI3K) to measure binding affinity (Kd).

- Cellular thermal shift assay (CETSA) : Identify target proteins by quantifying thermal stabilization in lysates .

- Computational docking : Use AutoDock Vina to model interactions with indole-binding pockets (e.g., serotonin receptors) and validate with mutagenesis studies .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Root-cause analysis : Compare reaction conditions across studies:

- Solvent effects : Polar aprotic solvents (DMAC) may favor SN2 pathways vs. DMSO-induced steric hindrance.

- Catalyst choice : K₂CO₃ vs. Cs₂CO₃ alters base strength and reaction rates .

- Controlled replication : Standardize variables (equivalents, temperature) and use in situ FTIR to track intermediate formation.

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- ADMET prediction :

- SwissADME : Calculate logP (target: 2.5–3.5 for blood-brain barrier penetration) and solubility (ESOL model).

- CYP450 inhibition : Use Schrödinger’s QikProp to assess metabolism risks (e.g., CYP3A4/2D6 interactions) .

- MD simulations : GROMACS for membrane permeability studies (POPC bilayers, 100 ns trajectories) .

Q. What challenges arise in resolving the crystal structure of this compound?

- Crystallization issues :

- Polymorphism : Screen solvents (diethyl ether vs. acetone) to isolate stable monoclinic vs. orthorhombic forms.

- Twinned crystals : Use SHELXD for deconvolution of overlapping reflections .

Q. How can researchers address discrepancies in reported IC₅₀ values across pharmacological assays?

- Standardization :

- Cell line selection : Compare results in HEK293 (overexpressing targets) vs. primary cells (e.g., neuronal cultures).

- Assay conditions : Normalize ATP levels in viability assays (CellTiter-Glo) and use positive controls (e.g., staurosporine for apoptosis) .

- Meta-analysis : Apply Bland-Altman plots to quantify inter-lab variability and identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.